molecular formula C24H29N3O6S2 B5304358 4-{4-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-OXO-2-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE

4-{4-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-OXO-2-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE

Cat. No.: B5304358
M. Wt: 519.6 g/mol
InChI Key: RPJUMAUCSPIONY-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-OXO-2-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a morpholine ring, a thiophene ring, and a pyrrole ring. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

The synthesis of 4-{4-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-OXO-2-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving an aldehyde and an amine.

    Introduction of the Thiophene Ring: The thiophene ring is typically introduced through a cross-coupling reaction, such as the Suzuki-Miyaura reaction.

    Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group through a reaction with a sulfonyl chloride.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-{4-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-OXO-2-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine and sulfonamide groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent parts.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of bacterial infections due to its sulfonamide group.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-{4-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-OXO-2-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other sulfonamides and morpholine derivatives. Some examples are:

    Sulfamethoxazole: A widely used antibiotic that also contains a sulfonamide group.

    Morpholine: A simpler compound that serves as a building block for more complex molecules.

    Thiophene Derivatives: Compounds containing the thiophene ring, which are used in various pharmaceutical applications.

Compared to these compounds, 4-{4-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-OXO-2-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its combination of structural elements, which confer specific biological activities and potential therapeutic benefits.

Properties

IUPAC Name

4-[(E)-hydroxy-[1-(3-morpholin-4-ylpropyl)-4,5-dioxo-2-thiophen-2-ylpyrrolidin-3-ylidene]methyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O6S2/c1-25(2)35(31,32)18-8-6-17(7-9-18)22(28)20-21(19-5-3-16-34-19)27(24(30)23(20)29)11-4-10-26-12-14-33-15-13-26/h3,5-9,16,21,28H,4,10-15H2,1-2H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJUMAUCSPIONY-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CS4)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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